molecular formula C15H18N2O2S B15003769 5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B15003769
M. Wt: 290.4 g/mol
InChI Key: GXUVZQUOIWUJPW-UHFFFAOYSA-N
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Description

5-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a phenoxyethyl group with a tetrahydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common route includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the thioxo group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
  • 3-(3,5-Dimethylphenoxy)methyl-3-ethyl-1,3-oxazolidin-2-one
  • N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine

Uniqueness

Compared to similar compounds, 5-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is unique due to its combination of a phenoxyethyl group with a tetrahydropyrimidinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C15H18N2O2S/c1-9-4-5-12(8-10(9)2)19-7-6-13-11(3)16-15(20)17-14(13)18/h4-5,8H,6-7H2,1-3H3,(H2,16,17,18,20)

InChI Key

GXUVZQUOIWUJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2=C(NC(=S)NC2=O)C)C

Origin of Product

United States

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